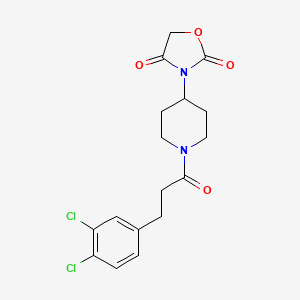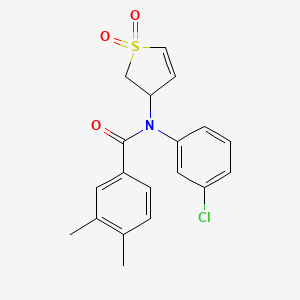
N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-dimethylbenzamide is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a dioxido-dihydrothiophenyl group, and a dimethylbenzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-dimethylbenzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Chlorophenyl Intermediate: This step involves the chlorination of a phenyl ring to introduce the chlorine atom at the 3-position.
Synthesis of the Dioxido-Dihydrothiophenyl Intermediate: This involves the oxidation of a thiophene ring to form the dioxido-dihydrothiophenyl group.
Coupling Reaction: The final step involves coupling the chlorophenyl intermediate with the dioxido-dihydrothiophenyl intermediate and the dimethylbenzamide moiety under specific reaction conditions, such as the presence of a coupling agent (e.g., EDCI or DCC) and a base (e.g., triethylamine).
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Types of Reactions:
Oxidation: The dioxido-dihydrothiophenyl group can undergo further oxidation to form sulfone derivatives.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) under basic conditions.
Major Products:
Oxidation Products: Sulfone derivatives.
Reduction Products: Phenyl derivatives.
Substitution Products: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-dimethylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-dimethylbenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dioxido-dihydrothiophenyl group may play a crucial role in binding to the target site, while the chlorophenyl and dimethylbenzamide moieties contribute to the overall stability and specificity of the compound.
Vergleich Mit ähnlichen Verbindungen
N-(3-chlorophenyl)-N-(2,3-dihydrothiophen-3-yl)-3,4-dimethylbenzamide: Lacks the dioxido group, which may affect its reactivity and biological activity.
N-(3-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-dimethylbenzamide: Contains a bromine atom instead of chlorine, which may influence its chemical properties and interactions.
Uniqueness: N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-dimethylbenzamide is unique due to the presence of the dioxido-dihydrothiophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO3S/c1-13-6-7-15(10-14(13)2)19(22)21(17-5-3-4-16(20)11-17)18-8-9-25(23,24)12-18/h3-11,18H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXTHVPLDMNVHQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC(=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
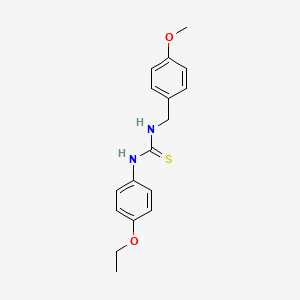
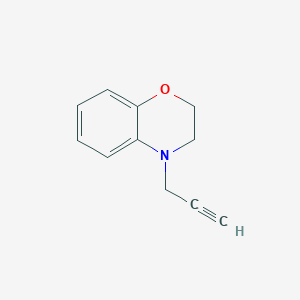
![3,4,5-trimethoxy-N-[(Z)-(3-oxoinden-1-ylidene)amino]benzamide](/img/structure/B2804080.png)

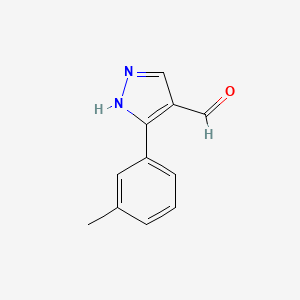
![2-Methyl-4-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)methoxy]pyridine](/img/structure/B2804088.png)
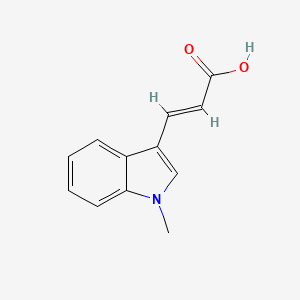
![2-{1-[4-(2-methoxyethoxy)benzoyl]pyrrolidin-3-yl}-2H-1,2,3-triazole](/img/structure/B2804092.png)
![{[4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}dimethylamine hydrochloride](/img/structure/B2804093.png)
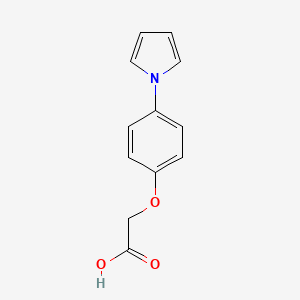
![1-[(3-Nitrophenyl)methyl]-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![3-[4-(4-Bromothiophene-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2804098.png)
![N-Cyclohexyl-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetamide](/img/structure/B2804099.png)
